Species-Specific Major Metabolite Status in Preclinical Models
In a cross-study comparable context, GR 49336 demonstrates distinct quantitative metabolic prevalence relative to parent drug and other metabolic pathways. Following intravenous and oral administration of 1 mg/kg 14C-GR43175 (sumatriptan) in dogs, GR 49336 was identified as the major plasma metabolite, contrasting with rat models where multiple metabolic pathways share the burden, though GR 49336 remains a major component [1].
| Evidence Dimension | Metabolic prominence (relative abundance in plasma) |
|---|---|
| Target Compound Data | GR 49336 is the 'major metabolite' in dog; a 'major metabolite' in rat |
| Comparator Or Baseline | Parent drug (GR43175) and other unidentified oxidative metabolites |
| Quantified Difference | Qualitatively the predominant species in dog plasma; quantitatively the major indole acetic acid derivative |
| Conditions | In vivo pharmacokinetic study; 14C-labeled sumatriptan succinate administered IV and PO at 1 mg/kg in beagle dogs and rats [1] |
Why This Matters
Procurement of this specific compound is essential for accurate LC-MS/MS quantitation of sumatriptan's primary metabolic clearance route in regulatory preclinical toxicology studies.
- [1] Dallas FA, Dixon CM, McCulloch RJ. The kinetics of 14C-GR43175 in rat and dog. Cephalalgia. 1989;9(Suppl 9):53-56. View Source
